molecular formula C6H4ClFO B1586221 2-Chloro-5-fluorophenol CAS No. 3827-49-4

2-Chloro-5-fluorophenol

Cat. No.: B1586221
CAS No.: 3827-49-4
M. Wt: 146.54 g/mol
InChI Key: CMQOZIKIOASEIN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorophenol is an organic compound with the molecular formula C6H4ClFO It is a halogenated phenol, characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring

Scientific Research Applications

2-Chloro-5-fluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a probe in studying enzyme activities and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-5-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol. The process typically includes the following steps:

    Chlorination: Phenol is first chlorinated to produce 2-chlorophenol.

    Fluorination: The 2-chlorophenol is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products:

    Substitution: Products include various substituted phenols.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Chlorophenol: Similar structure but lacks the fluorine atom.

    5-Fluorophenol: Similar structure but lacks the chlorine atom.

    2,5-Dichlorophenol: Contains two chlorine atoms instead of one chlorine and one fluorine.

Uniqueness: 2-Chloro-5-fluorophenol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOZIKIOASEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369147
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3827-49-4
Record name 2-Chloro-5-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3827-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-5-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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